[Bis(phosphonooxy)methoxy]acetic acid
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Overview
Description
[Bis(phosphonooxy)methoxy]acetic acid is a chemical compound known for its unique structure and properties It is a derivative of acetic acid, where the hydrogen atoms are replaced by phosphonooxy and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Bis(phosphonooxy)methoxy]acetic acid typically involves the reaction of acetic acid derivatives with phosphonooxy and methoxy reagents under controlled conditions. The specific synthetic route may vary, but it generally includes steps such as esterification, phosphorylation, and methoxylation. The reaction conditions, including temperature, pH, and catalysts, are carefully optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reagents are mixed and reacted under controlled conditions. The process may include purification steps such as distillation, crystallization, and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
[Bis(phosphonooxy)methoxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The phosphonooxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonooxy-methoxy derivatives with higher oxidation states, while reduction may produce simpler acetic acid derivatives.
Scientific Research Applications
[Bis(phosphonooxy)methoxy]acetic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [Bis(phosphonooxy)methoxy]acetic acid involves its interaction with molecular targets and pathways. The phosphonooxy and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may act by inhibiting or activating specific enzymes, receptors, or signaling pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [Bis(phosphonooxy)methoxy]acetic acid include other acetic acid derivatives with different substituents, such as:
- [Phosphonooxy]acetic acid
- [Methoxy]acetic acid
- [Phosphonooxy]methoxyacetic acid
Uniqueness
What sets this compound apart is the presence of both phosphonooxy and methoxy groups, which confer unique reactivity and properties. This dual functionality allows it to participate in a broader range of chemical reactions and applications compared to its simpler counterparts.
Properties
CAS No. |
61743-25-7 |
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Molecular Formula |
C3H8O11P2 |
Molecular Weight |
282.04 g/mol |
IUPAC Name |
2-(diphosphonooxymethoxy)acetic acid |
InChI |
InChI=1S/C3H8O11P2/c4-2(5)1-12-3(13-15(6,7)8)14-16(9,10)11/h3H,1H2,(H,4,5)(H2,6,7,8)(H2,9,10,11) |
InChI Key |
DUWBTWQWWVTJLH-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)OC(OP(=O)(O)O)OP(=O)(O)O |
Origin of Product |
United States |
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